

A Technical Guide to the Spectroscopic Data of Chroman-5-amine

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Compound of Interest

Compound Name: Chroman-5-amine

Cat. No.: B3037614

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Introduction

Chroman-5-amine (IUPAC name: 3,4-dihydro-2H-chromen-5-amine) is a heterocyclic aromatic amine with a molecular formula of $C_9H_{11}NO$ and a molecular weight of 149.19 g/mol .[\[1\]](#)[\[2\]](#) This compound serves as a vital structural motif and building block in medicinal chemistry and materials science. Its rigid chroman scaffold coupled with a reactive primary amine functional group makes it a valuable precursor for synthesizing a range of derivatives with potential biological activities.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad. Each technique offers a unique and orthogonal perspective on the molecule's structure. This guide provides an in-depth analysis of the spectroscopic data for **Chroman-5-amine**, offering a self-validating system for its structural confirmation. The causality behind the spectral features will be discussed, providing researchers with the foundational knowledge to interpret and verify the integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily 1H (proton) and ^{13}C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While a publicly available, fully assigned experimental spectrum for **Chroman-5-amine** is not readily found in the literature, its synthesis has been reported where the product was confirmed as pure by NMR.^[3] Based on the known effects of its constituent functional groups, a highly predictable spectrum can be described.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of **Chroman-5-amine** is expected to exhibit distinct signals for the aromatic, aliphatic, and amine protons. The electron-donating amine group and the ether linkage will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for **Chroman-5-amine**

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration |
|--------------------------|--|---------------|-------------|
| H-6 | ~6.5 - 6.7 | Doublet (d) | 1H |
| H-7 | ~6.9 - 7.1 | Triplet (t) | 1H |
| H-8 | ~6.4 - 6.6 | Doublet (d) | 1H |
| H-2 (OCH ₂) | ~4.1 - 4.3 | Triplet (t) | 2H |
| H-3 (CH ₂) | ~1.9 - 2.1 | Multiplet (m) | 2H |
| H-4 (ArCH ₂) | ~2.6 - 2.8 | Triplet (t) | 2H |
| NH ₂ | ~3.5 - 4.5 (broad) | Singlet (s) | 2H |

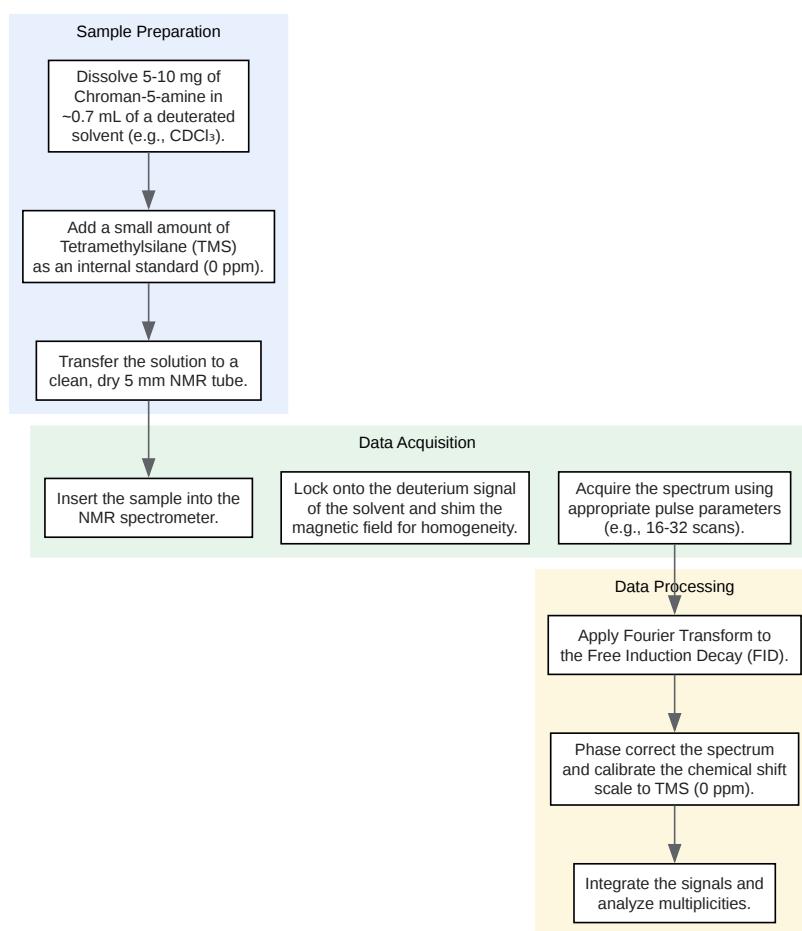
Causality and Interpretation:

- **Aromatic Region (δ 6.4-7.1):** The three protons on the benzene ring are in distinct chemical environments. The amine group at C-5 is a strong ortho-, para-director and activating group, causing the ortho (H-6) and para (H-8) protons to be shielded and appear at a higher field (lower ppm) compared to benzene (δ 7.3). The H-7 proton will appear as a triplet due to coupling with both H-6 and H-8.
- **Aliphatic Region (δ 1.9-4.3):** The protons on the dihydropyran ring show characteristic shifts. The H-2 protons, being adjacent to the oxygen atom, are the most deshielded and appear

furthest downfield as a triplet. The H-4 protons are benzylic and thus deshielded, appearing as a triplet around δ 2.7. The H-3 protons are typical aliphatic protons and will appear furthest upfield as a multiplet.[4]

- Amine Protons (δ 3.5-4.5): The protons of the primary amine group typically appear as a broad singlet.[5] The chemical shift can vary depending on the solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O, a key confirmatory test.[4]

Workflow: Acquiring a ¹H NMR Spectrum



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Caption: Standard workflow for obtaining a high-resolution ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

The broadband decoupled ^{13}C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in **Chroman-5-amine**.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Chroman-5-amine**

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|--------------------------|--|
| C-2 (OCH_2) | ~65 - 70 |
| C-3 (CH_2) | ~20 - 25 |
| C-4 (Ar CH_2) | ~28 - 33 |
| C-4a | ~120 - 125 |
| C-5 (C-NH ₂) | ~140 - 145 |
| C-6 | ~115 - 120 |
| C-7 | ~125 - 130 |
| C-8 | ~110 - 115 |
| C-8a | ~150 - 155 |

Causality and Interpretation:

- **Aromatic Region (δ 110-155):** The six aromatic carbons are all unique. C-8a (attached to oxygen) and C-5 (attached to nitrogen) will be the most downfield due to the deshielding effects of the heteroatoms.^[6] The carbons at the ortho and para positions to the amine group (C-6, C-8, and C-4a) will be shielded relative to their positions in an unsubstituted chroman.
- **Aliphatic Region (δ 20-70):** The C-2 carbon, directly bonded to the electronegative oxygen, will have the largest chemical shift in this region.^[7] The C-3 and C-4 carbons will appear in the typical sp^3 hybridized carbon region.

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Caption: Structure of **Chroman-5-amine** with atom numbering for NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that correspond to its natural vibrational modes.

For **Chroman-5-amine**, the key functional groups are the primary aromatic amine (N-H bonds), the aromatic ring (C=C and C-H bonds), the alkyl ether (C-O-C bond), and the aliphatic chain (C-H bonds).

Table 3: Characteristic IR Absorption Bands for **Chroman-5-amine**

| Functional Group | Vibrational Mode | Expected Wavenumber (cm ⁻¹) | Intensity |
|---------------------|--------------------------------|---|---------------|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400–3250 (two sharp bands)[8] | Medium |
| Aromatic C-H | Stretch | 3100–3000 | Medium |
| Aliphatic C-H | Stretch | 2950–2850 | Medium |
| Primary Amine (N-H) | Bend (Scissoring) | 1650–1580 | Medium |
| Aromatic C=C | Stretch | 1600 & 1475 (approx.) | Medium |
| Aromatic C-N | Stretch | 1335–1250 | Strong |
| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1270–1230 | Strong |
| Primary Amine (N-H) | Wag | 910–665 | Strong, Broad |

Causality and Interpretation: The IR spectrum provides a clear fingerprint for **Chroman-5-amine**.

- N-H Vibrations: The presence of two distinct, sharp peaks in the $3400\text{-}3250\text{ cm}^{-1}$ region is a definitive indicator of a primary amine (R-NH_2).^[5] This is complemented by a bending vibration around 1620 cm^{-1} and a broad wagging band at lower wavenumbers.
- C-O Stretch: A strong absorption band around 1250 cm^{-1} is characteristic of the aryl-alkyl ether linkage, a key structural feature of the chroman ring.
- C-N Stretch: A strong band in the $1335\text{-}1250\text{ cm}^{-1}$ region confirms the attachment of the amine group to the aromatic ring.^[8]
- Aromaticity: Peaks for C=C stretching in the $1600\text{-}1475\text{ cm}^{-1}$ region and C-H stretching just above 3000 cm^{-1} confirm the presence of the benzene ring.

Workflow: Acquiring an FT-IR Spectrum (ATR Method)

Caption: A typical procedure for obtaining an FT-IR spectrum via ATR.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable information about the molecule's structure.

For **Chroman-5-amine** ($\text{C}_9\text{H}_{11}\text{NO}$), the exact mass is 149.0841 g/mol .^[3] In a typical soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated molecular ion $[\text{M}+\text{H}]^+$.

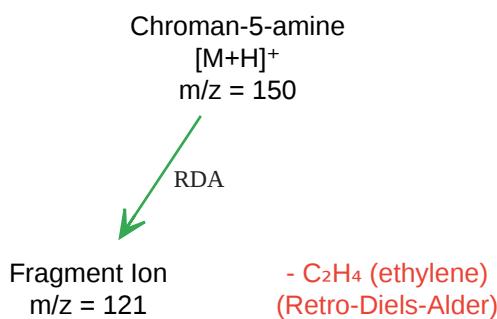
Table 4: Key Mass Spectrometry Data for **Chroman-5-amine**

| Ion | Ionization Mode | Calculated m/z | Observed m/z | Interpretation |
|------------------------------|-----------------|----------------|--------------|--------------------------|
| $[M+H]^+$ | APCI / ESI | 150.0919 | 150.3[3] | Protonated Molecular Ion |
| $[M-NH_2]^+$ or $[M-NH_3]^+$ | EI / CID | 133 / 132 | - | Loss of amino group |
| $[M-C_2H_4]^+$ | EI / CID | 121 | - | Retro-Diels-Alder |

Causality and Interpretation:

- Molecular Ion: The observation of an ion at m/z 150 confirms the molecular weight of the compound. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which holds true for **Chroman-5-amine** (149 g/mol).[4]
- Fragmentation Pathways: The energetically unstable molecular ion can fragment in predictable ways.[9] A common fragmentation for amines is the alpha-cleavage.[10] For **Chroman-5-amine**, a likely fragmentation pathway involves the loss of ethylene (C_2H_4 , 28 Da) via a retro-Diels-Alder (RDA) reaction in the dihydropyran ring, a characteristic fragmentation for chroman structures. This would result in a fragment ion at m/z 121.

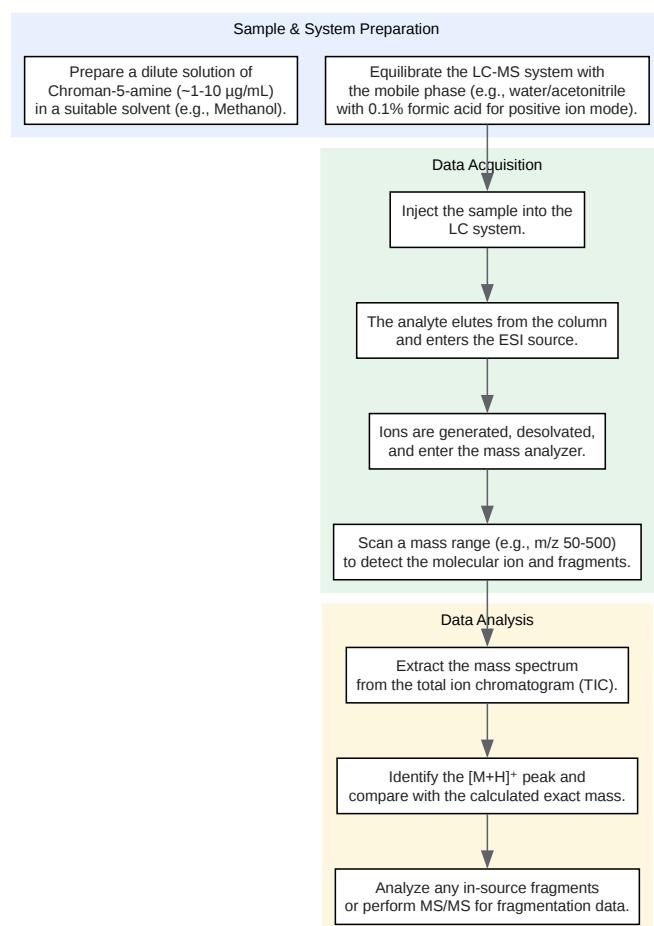
Diagram: Plausible Mass Spectrometry Fragmentation



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Caption: Retro-Diels-Alder fragmentation of the **Chroman-5-amine** molecular ion.

Workflow: Acquiring a Mass Spectrum (LC-MS with ESI)

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Sources

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